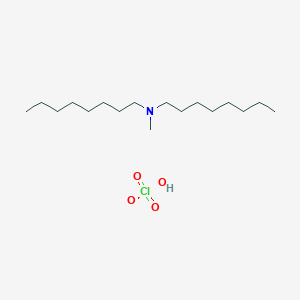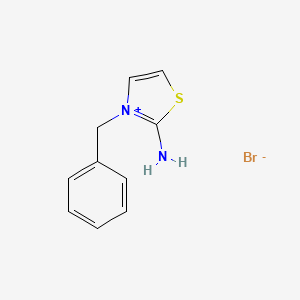![molecular formula C13H13F2N3S2 B12541196 N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea CAS No. 835629-64-6](/img/structure/B12541196.png)
N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzylamine with 4-ethyl-2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-methyl-1,3-thiazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-oxazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-imidazol-2-yl)thiourea
Uniqueness
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is unique due to the presence of both the difluorophenyl and ethyl groups, which enhance its chemical stability and biological activity
Eigenschaften
CAS-Nummer |
835629-64-6 |
|---|---|
Molekularformel |
C13H13F2N3S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[(2,6-difluorophenyl)methyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H13F2N3S2/c1-2-8-7-20-13(17-8)18-12(19)16-6-9-10(14)4-3-5-11(9)15/h3-5,7H,2,6H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
ZEPJYMUCSFOFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=N1)NC(=S)NCC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)





![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)

![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)

